Acrylate de baryum

Vue d'ensemble

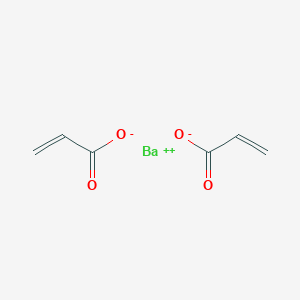

Description

Barium acrylate is an organic compound with the molecular formula C₃H₆BaO₂. It is a barium salt of acrylic acid and is known for its applications in various fields, including polymer chemistry and materials science. This compound is typically found in a white to almost white crystalline powder form and is known for its reactivity and utility in creating specialized polymers.

Applications De Recherche Scientifique

Barium acrylate has a wide range of applications in scientific research, including:

Polymer Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.

Materials Science: Employed in the development of advanced materials with specific mechanical and chemical characteristics.

Biomedical Applications: Investigated for its potential use in drug delivery systems and biomedical devices.

Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and stability.

Mécanisme D'action

Target of Action

Barium acrylate, like other barium compounds, primarily targets the gastrointestinal tract . It is used in various industrial applications and has been studied for its ability to catalyze the dehydration of lactic acid to acrylic acid .

Mode of Action

Barium acrylate acts as a catalyst in the dehydration of lactic acid to acrylic acid . The compound’s interaction with its targets involves a process where it facilitates the removal of water from lactic acid, resulting in the formation of acrylic acid .

Biochemical Pathways

It is known that the compound plays a role in thedehydration of lactic acid to acrylic acid . This process involves the removal of water from lactic acid, a reaction facilitated by barium acrylate .

Pharmacokinetics

It is known that barium compounds, in general, have low water solubility and high clearance from the body . These properties can impact the bioavailability of barium acrylate, potentially limiting its absorption and distribution within the body .

Result of Action

The primary result of barium acrylate’s action is the production of acrylic acid from lactic acid . This is achieved through a dehydration process facilitated by the compound . The efficiency of this reaction can be quite high, with studies reporting up to 99.8% lactic acid conversion and 74.0% acrylic acid selectivity .

Action Environment

The action of barium acrylate can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can impact the efficiency of the dehydration process . Additionally, the presence of other substances, such as ammonia, can modify the acid-base properties of barium acrylate, thereby affecting its catalytic activity .

Analyse Biochimique

Biochemical Properties

Barium acrylate has been found to interact with various biomolecules in the body. For instance, it has been observed to cause significant declines in the levels of glutathione peroxidase, catalase, superoxide dismutase, and urea . These enzymes and proteins play crucial roles in biochemical reactions, and their interaction with Barium acrylate can significantly affect these processes .

Cellular Effects

Barium acrylate has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by causing marked disturbances in cardiac, hepatic, and renal functions due to its accumulation in these tissues . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Barium acrylate exerts its effects through various mechanisms. It has been found to cause significant elevations in malondialdehyde, lactate dehydrogenase, and creatine kinase levels . These changes suggest that Barium acrylate may interact with these biomolecules, potentially inhibiting or activating certain enzymes and altering gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Barium acrylate have been observed to change over time. Studies have shown that Barium acrylate can cause long-term effects on cellular function, including changes in the stability and degradation of the compound .

Dosage Effects in Animal Models

In animal models, the effects of Barium acrylate have been found to vary with different dosages. For instance, studies have shown that Barium acrylate can deliver mortalities and cause a sort of normocytic normochromic anemia, as well as marked disturbances in cardiac, hepatic, and renal functions due to the accumulation of this compound in the soft tissues .

Metabolic Pathways

Barium acrylate is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Barium acrylate is transported and distributed within cells and tissues. Residual analysis of Barium acrylate in different body organs revealed significantly abundant residues in the liver, spleen, heart, and kidney .

Subcellular Localization

It is known that Barium acrylate can accumulate in various soft tissues of the body, which can influence its activity and function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Barium acrylate can be synthesized through the reaction of barium hydroxide with acrylic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide is dissolved in water and then reacted with acrylic acid to form barium acrylate and water as a byproduct. The reaction can be represented as follows: [ \text{Ba(OH)}_2 + 2\text{CH}_2=\text{CHCOOH} \rightarrow \text{Ba(CH}_2=\text{CHCOO)}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, barium acrylate is produced by neutralizing acrylic acid with barium carbonate or barium hydroxide. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product. The resulting barium acrylate is then filtered, dried, and processed into the desired form for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: Barium acrylate undergoes several types of chemical reactions, including:

Polymerization: Barium acrylate can polymerize to form poly(barium acrylate), which is used in various polymer applications.

Substitution Reactions: It can undergo substitution reactions where the acrylate group is replaced by other functional groups.

Complexation: Barium acrylate can form complexes with other metal ions, which can alter its chemical properties.

Common Reagents and Conditions:

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under controlled temperature conditions.

Substitution Reactions: Various nucleophiles can be used to substitute the acrylate group under mild to moderate conditions.

Complexation: Metal salts and ligands are used to form complexes with barium acrylate.

Major Products Formed:

Poly(barium acrylate): A polymer used in coatings, adhesives, and other applications.

Substituted Acrylates: Compounds with different functional groups replacing the acrylate group.

Metal Complexes: Complexes with altered chemical and physical properties.

Comparaison Avec Des Composés Similaires

Calcium Acrylate: Similar to barium acrylate but with calcium as the metal ion. It has different solubility and reactivity properties.

Magnesium Acrylate: Another similar compound with magnesium as the metal ion, used in different applications due to its unique properties.

Sodium Acrylate: A water-soluble acrylate salt with sodium as the metal ion, commonly used in superabsorbent polymers.

Uniqueness of Barium Acrylate: Barium acrylate is unique due to its specific reactivity and ability to form stable complexes with other metal ions. Its applications in polymer chemistry and materials science are distinct from those of other acrylate salts, making it a valuable compound for specialized research and industrial applications.

Propriétés

IUPAC Name |

barium(2+);prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4O2.Ba/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQPQIFFWHMGGE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544919 | |

| Record name | Barium diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17989-90-1 | |

| Record name | Barium diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium Acrylate Monomer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the structure of Dicalcium Barium Acrylate?

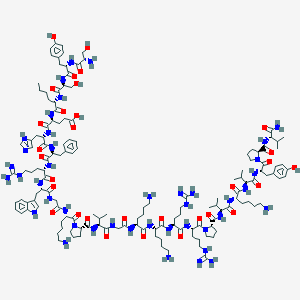

A1: Dicalcium Barium Acrylate (Ca₂Ba(C₂H₃CO₂)₆) exhibits a unique structural feature known as flip-flop disorder. This means that two out of its four independent acrylate molecules demonstrate dynamic behavior at room temperature. Specifically, the vinyl end groups of these molecules undergo 180° jumps around the intramolecular C-C bonds. [] This disorder, along with the observed translational-librational motion of the whole molecule, is attributed to hydrogen-hydrogen interactions between neighboring molecules. []

Q2: What kind of phase transitions does Dicalcium Barium Acrylate undergo?

A2: Dicalcium Barium Acrylate exhibits a ferroelastic phase transition at approximately 109°C. [] This transition involves a change in crystal structure from the orthorhombic space group Pnma (D16 2h) to the cubic space group Fd3m (O7 h). [] This transition is classified as second-order based on observations from both X-ray powder diffraction and optical birefringence measurements. []

Q3: How does the structure of Dicalcium Barium Acrylate relate to its birefringence?

A3: The spontaneous strain arising from the ferroelastic phase transition in Dicalcium Barium Acrylate can be directly linked to its optical birefringence. [] The relationship between these properties is described by effective photoelastic moduli, with values of p11,- p l2 = 0.29(3) and p44 = 0.41(3) determined experimentally. [] This connection provides valuable insights into the material's response to mechanical stress and its potential applications in areas such as sensing and optical devices.

Q4: Can Barium acrylate be used in polymerization reactions?

A4: Yes, Barium acrylate, along with other alkaline earth metal acrylates, can be copolymerized with styrene. [] Studies have shown that in Dimethyl sulfoxide, these copolymerizations result in a tendency for alternation in the polymer chain, with the degree of alternation increasing with the metal cation size (Mg²⁺ < Ca²⁺ < Sr²⁺ < Ba²⁺). [] This suggests that the polarization of the vinyl group in the metal acrylate plays a significant role in the copolymerization process. []

Q5: Are there any related compounds with similar structural features?

A5: Yes, Dicalcium Barium Propionate (DBP) shares structural similarities with Dicalcium Barium Acrylate, particularly in their low-temperature phases. [] Both compounds exhibit orthorhombic structures with potential space groups of Pnma or Pn21a. [] Understanding the relationship between these two compounds could provide further insights into the factors influencing their phase transitions and physical properties.

Q6: What are the future research directions for Barium acrylate and related compounds?

A6: Future research on Barium acrylate and similar alkaline earth metal acrylates could explore their potential in various applications, such as:

- Developing novel polymers: Investigating the impact of different comonomers and polymerization conditions on the properties of copolymers containing Barium acrylate. []

- Designing functional materials: Exploring the use of Dicalcium Barium Acrylate and related compounds in applications that exploit their ferroelastic properties, such as sensors, actuators, and optical devices. []

- Understanding structure-property relationships: Conducting further studies to elucidate the role of molecular disorder and hydrogen bonding on the phase transitions and physical properties of these compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.